Pseudoginsenoside F11
CAS No.: 69884-00-0
VCID: VC21336567
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pseudoginsenoside F11 is a triterpenoid saponin found primarily in American ginseng (Panax quinquefolius) but not in Asian ginseng (Panax ginseng) . It belongs to the dammarane family, which includes a wide range of compounds known for their diverse pharmacological activities . Pseudoginsenoside F11 exhibits a variety of biological effects, including anti-inflammatory, anti-diabetic, neuroprotective, cognition-enhancing, and antioxidative properties . Pharmacological ActivitiesPseudoginsenoside F11 has been studied for its various pharmacological activities:
Research FindingsRecent studies have highlighted the potential of pseudoginsenoside F11 in various therapeutic areas:
|
---|---|
CAS No. | 69884-00-0 |
Product Name | Pseudoginsenoside F11 |
Molecular Formula | C42H72O14 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | 2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1 |
Standard InChIKey | JBGYSAVRIDZNKA-JSCHQAEYSA-N |
Isomeric SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@]6(CCC(O6)C(C)(C)O)C)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Physical Description | Solid |
Synonyms | PF 11 pseudoginsenoside F11 pseudoginsenoside-F11 |
PubChem Compound | 73755546 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume